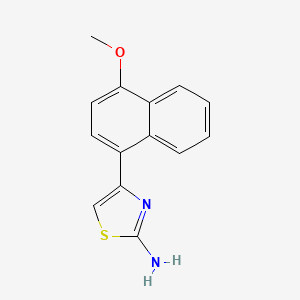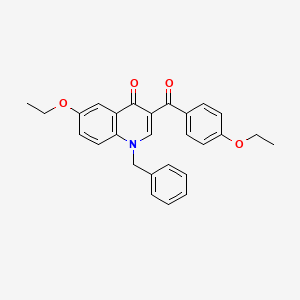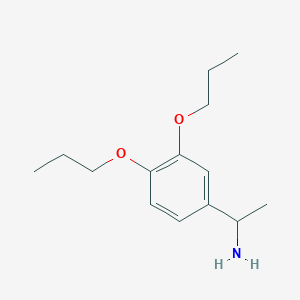
1-(3,4-Dipropoxyphenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dipropoxyphenyl)ethanamine typically involves the alkylation of 3,4-dipropoxybenzaldehyde with an appropriate amine source. One common method includes the reduction of the corresponding nitro compound followed by reductive amination . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dipropoxyphenyl)ethanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, hydroxides, and amines.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Derivatives with different functional groups replacing the amine group.
Aplicaciones Científicas De Investigación
1-(3,4-Dipropoxyphenyl)ethanamine is widely used in scientific research, particularly in:
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dipropoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by altering enzyme activity or receptor function .
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)ethanamine: Similar structure but with methoxy groups instead of propoxy groups.
1-(3,4-Diethoxyphenyl)ethanamine: Similar structure but with ethoxy groups instead of propoxy groups.
Uniqueness: 1-(3,4-Dipropoxyphenyl)ethanamine is unique due to its specific propoxy substituents, which can influence its chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. These differences can affect its solubility, binding affinity, and overall effectiveness in various applications .
Propiedades
IUPAC Name |
1-(3,4-dipropoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-4-8-16-13-7-6-12(11(3)15)10-14(13)17-9-5-2/h6-7,10-11H,4-5,8-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRQOEWXHJCCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)N)OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-oxo-N-phenyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2482799.png)
![1-{8-[2-(4-fluorophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione](/img/structure/B2482801.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)
![1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene](/img/structure/B2482804.png)
![4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2482807.png)

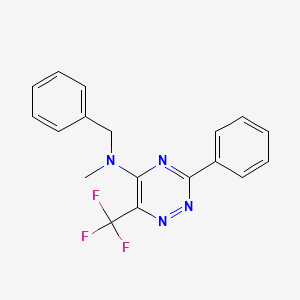
![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)
![Sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylate](/img/structure/B2482814.png)
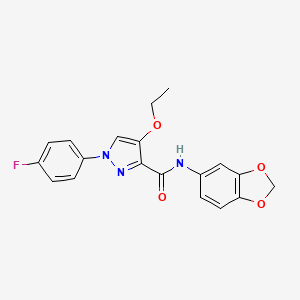
![4-[(4-Methoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2482817.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)
